molecular formula C9H10FN3O B6267525 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 73778-90-2

5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6267525
CAS No.: 73778-90-2
M. Wt: 195.2
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Description

5-Amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound belonging to the benzodiazolone family This compound features a benzene ring fused to a diazole ring, with various substituents including an amino group, a fluorine atom, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common approach is the cyclization of an appropriately substituted aniline derivative with a fluorinated diketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, followed by cyclization to form the benzodiazolone core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts, such as acid catalysts or metal complexes, can improve yield and selectivity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

  • Nucleophilic Aromatic Substitution: The benzodiazolone core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

  • Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium amide (NaNH₂) are employed.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted benzodiazolones.

  • Nucleophilic Aromatic Substitution: Formation of substituted benzodiazolones with different nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials, such as organic photovoltaic devices. Its unique electronic properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism by which 5-amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system and the specific derivatives being studied.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.

  • Imidazole Derivatives: These compounds also contain a diazole ring and exhibit various biological and industrial applications.

  • Benzodiazepines: While structurally different, benzodiazepines share the benzodiazolone core and are used in medicine for their anxiolytic and sedative properties.

Uniqueness: 5-Amino-6-fluoro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties

Properties

CAS No.

73778-90-2

Molecular Formula

C9H10FN3O

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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